1-Naphthyl phosphate

Beschreibung

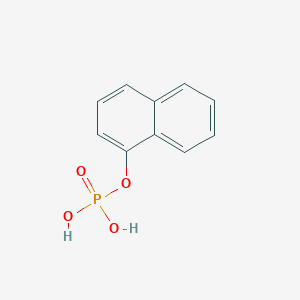

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

naphthalen-1-yl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9O4P/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXICDMQCQPQEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862858 | |

| Record name | Naphthalen-1-yl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1136-89-6 | |

| Record name | 1-Naphthyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1136-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthyl dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications of 1 Naphthyl Phosphate

Established Synthetic Pathways for 1-Naphthyl Phosphate (B84403)

The creation of 1-naphthyl phosphate fundamentally relies on the formation of a phosphate ester bond with the hydroxyl group of 1-naphthol (B170400). This can be achieved through several established chemical routes.

Phosphorylation Approaches of Naphthol Precursors

The most direct method for synthesizing this compound is through the phosphorylation of 1-naphthol. This typically involves reacting 1-naphthol with a suitable phosphorylating agent, such as phosphorus oxychloride (POCl₃). researchgate.net This method allows for the direct attachment of the phosphate group to the naphthyl ring system.

A related approach involves the synthesis of phosphine (B1218219) oxides, which are precursors or analogs of phosphate esters. For instance, di(1-naphthyl)phosphine oxide can be synthesized from 1-bromonaphthalene (B1665260) by reaction with phosphine (PH₃) in the presence of a base like potassium t-butoxide in dimethyl sulfoxide (B87167) (DMSO). rsc.orgresearchgate.net This reaction proceeds under relatively mild conditions and results in the formation of the di(1-naphthyl)phosphine, which is subsequently oxidized to the corresponding phosphine oxide. researchgate.net Similarly, tri(1-naphthyl)phosphine has been prepared from red phosphorus and 1-bromonaphthalene in a superbasic medium. researchgate.net

Unsymmetrical tertiary phosphine oxides containing a naphthyl group, such as diphenyl-(1-naphthylmethyl)phosphine oxide, have been synthesized via the Michaelis-Arbuzov rearrangement. okstate.edu This reaction involves the treatment of methyl diphenylphosphinite with 1-chloromethylnaphthalene. okstate.edu

Hydrolysis and Substitution Reactions in this compound Synthesis

Hydrolysis is a key reaction of phosphate esters. While often associated with the breakdown of these compounds, controlled hydrolysis can be a step in the synthesis or modification of phosphate derivatives. For example, the hydrolysis of a phosphate triester, such as diethyl 8-dimethylaminonaphthyl-1-phosphate, is significantly accelerated by the neighboring dimethylammonium group, which acts as a general acid catalyst. acs.org The hydrolysis of this compound itself, often catalyzed by enzymes like acid phosphatase, yields 1-naphthol and inorganic phosphate. mdpi.com This reactivity is fundamental in the design of enzyme substrates.

Nucleophilic substitution reactions are pivotal in the synthesis of a wide array of this compound derivatives. The phosphate group can act as a leaving group in cross-coupling reactions, or the naphthyl precursor can undergo substitution. For example, aryl diethyl phosphates can be prepared by reacting diethyl chlorophosphate with an alcohol, such as 1-naphthol, in the presence of pyridine. csulb.edu The synthesis of various α-hydroxyphosphonates and their subsequent conversion to other derivatives through nucleophilic substitution of the hydroxyl group is a well-established field. mdpi.com These reactions can introduce halogens, amino groups, or other functionalities. mdpi.com The reaction of 1-bromonaphthalene with phosphine (PH₃) to form di(1-naphthyl)phosphine is an example of a radical nucleophilic substitution (SRN1) mechanism. researchgate.net

Design and Synthesis of this compound Derivatives for Research

The modification of the this compound structure has led to the development of sophisticated molecular tools, particularly for studying biological processes with spatial and temporal control.

Photoreleasable Protecting Groups for Phosphate Derivatives

Photoreleasable protecting groups (PPGs), or "caged" compounds, are moieties that can be cleaved from a molecule of interest upon irradiation with light. This allows for the controlled release of the active molecule. Several classes of PPGs have been developed for phosphates.

Commonly used PPGs include those based on the 2-nitrobenzyl chromophore. However, their photolysis can produce side products that may be toxic or interfere with experiments. This has driven the development of alternative PPGs. The phenacyl group and its derivatives represent another important class. Current time information in Bangalore, IN. For example, 2,5-dimethylphenacyl esters of phosphates have been shown to release the corresponding acid upon irradiation with high quantum yields. csulb.edu The p-hydroxyphenacyl (pHP) group is particularly noteworthy as it undergoes a photo-Favorskii rearrangement to release the caged molecule. okstate.eduCurrent time information in Bangalore, IN.

Naphthyl and Anthryl Phosphate Derivatives in Photolysis Studies

The naphthyl and anthryl moieties themselves can be integral parts of photoreleasable systems due to their inherent photochemical reactivity.

Naphthyl Phosphate Derivatives: Upon UV irradiation, tri-1-naphthyl phosphate undergoes intramolecular rearrangement and ipso-coupling to produce 1,2′-binaphthalen-1′-ol and 1,1′-binaphthalene. rsc.org Research has focused on developing new PPGs for phosphates that operate in the near-UV spectrum. One such system involves diethyl 2-(4-hydroxy-1-naphthyl)-2-oxoethyl phosphate, which quantitatively releases diethyl phosphate upon irradiation at 350 nm. okstate.edubeilstein-journals.org The reaction proceeds from the triplet excited state and is driven to completion by a photo-Favorskii rearrangement of the naphthyl ketone structure. okstate.edu The efficiency of this release is described by its quantum yield, which varies with the solvent. okstate.edubeilstein-journals.org

The synthesis of these photoreleasable naphthyl derivatives involves multi-step processes. For example, the synthesis of diethyl (2-(4-methoxynaphthalen-1-yl)-2-oxoethyl) phosphate starts with a Friedel–Crafts acylation of 1-methoxynaphthalene, followed by α-bromination and subsequent reaction with tetramethylammonium (B1211777) diethyl phosphate to form the final phosphate ester.

| Compound | Solvent | Quantum Yield (Φ) | Reference |

|---|---|---|---|

| Diethyl 2-(4-hydroxy-1-naphthyl)-2-oxoethyl phosphate | aq MeOH or aq MeCN | 0.021 - 0.067 | okstate.edubeilstein-journals.org |

| Diethyl 2-(4-methoxy-1-naphthyl)-2-oxoethyl phosphate | - | Significantly less efficient than the hydroxy analog | okstate.edu |

Anthryl Phosphate Derivatives: Anthracene-containing phosphate derivatives have also been explored in photolysis studies. Tri-9-anthryl phosphate, upon irradiation, undergoes an intramolecular (4+4) photocycloaddition between two of the anthryl groups. rsc.org The fluorescence properties of these molecules, which often exhibit only a monomer emission band, are closely linked to their photochemical reactivity. rsc.org The synthesis of such compounds can be achieved through methods like treating 9-lithiumanthracene with phosphorus oxychloride.

Enzymatic Interactions and Reaction Mechanisms of 1 Naphthyl Phosphate

1-Naphthyl Phosphate (B84403) as a Substrate for Phosphatase Enzymes

1-Naphthyl phosphate is a widely recognized histochemical substrate for both acid and alkaline phosphatases. medchemexpress.comscbt.com Its utility in biochemical assays stems from the enzymatic hydrolysis of the phosphate ester bond, which releases 1-naphthol (B170400) (also known as α-naphthol). nih.govtandfonline.comresearchgate.net The liberated 1-naphthol can then be quantified, often through a coupling reaction with a diazonium salt, such as Fast Red B, to produce a colored azo dye, or by its inherent fluorescence. d-nb.infobiosynth.com This reaction forms the basis for determining the activity of various phosphatase enzymes. chemimpex.com

The versatility of this compound allows for its use in diverse applications, including the staining of phosphatase isoforms in gels, the determination of phosphomonoesterase activity in environmental samples like soil and plant roots, and in the development of immunosensors. sigmaaldrich.comnih.govsigmaaldrich.com

Substrate Specificity for Acid Phosphatases

This compound serves as a substrate for acid phosphatases (EC 3.1.3.2), enzymes that catalyze the hydrolysis of phosphomonoesters under acidic conditions. tandfonline.comnih.gov These enzymes exhibit broad substrate specificity, hydrolyzing a variety of phosphorylated compounds. nih.gov The hydrolysis of this compound by acid phosphatase yields 1-naphthol and inorganic phosphate. researchgate.net The rate of this reaction can be monitored to quantify acid phosphatase activity. researchgate.net

Studies have shown that acid phosphatases from various sources, including plants and human tissue, can effectively hydrolyze this compound. d-nb.infonih.gov The optimal pH for the hydrolysis of this compound by acid phosphatase can vary depending on the enzyme source. For instance, wheat germ acid phosphatase shows maximal activity at a pH of 5.0 for this substrate. scirp.org

This compound is a key substrate in clinical assays for measuring the activity of prostatic acid phosphatase (PAP), a biomarker once widely used for prostate cancer. nih.govpsu.edu Although thymolphthalein (B86794) monophosphate was reported to be more specific for PAP, this compound exhibits greater molecular activity. psu.edu This allows for sensitive detection of PAP activity in serum. nih.gov

The assay typically involves incubating a serum sample with this compound at an acidic pH, optimal for PAP activity. d-nb.info The amount of 1-naphthol produced is then measured, often spectrophotometrically after reaction with a chromogenic coupling agent. d-nb.infonih.gov The need for high-quality, pure this compound is critical for the accuracy of these assays, as contaminants can interfere with the results. nih.govpsu.edu Specifications for a high-quality substrate include a high content of sodium this compound, and low levels of free 1-naphthol and inorganic phosphate. nih.gov

Substrate Specificity for Alkaline Phosphatases

This compound is also a well-established substrate for alkaline phosphatases (EC 3.1.3.1), which are active at alkaline pH. scbt.comtandfonline.com Similar to acid phosphatases, alkaline phosphatases have broad substrate specificity, hydrolyzing various phosphate esters. nih.gov The enzymatic reaction involves the hydrolysis of this compound to 1-naphthol, the detection of which allows for the quantification of alkaline phosphatase activity. rsc.org

This substrate is utilized in various biochemical applications involving alkaline phosphatase, such as in immunosensors and for staining isoforms of the enzyme on polyacrylamide gels. sigmaaldrich.comnih.gov For example, in a competitive immunoassay for progesterone (B1679170), this compound was found to be a preferable substrate for alkaline phosphatase over 4-aminophenyl phosphate due to its cost-effectiveness and the solubility of its product at high pH. nih.gov

Kinetic Characterization of Enzymatic Hydrolysis Utilizing this compound

The enzymatic hydrolysis of this compound by phosphatases can be characterized by kinetic studies, which provide insights into the enzyme's catalytic efficiency and its affinity for the substrate. researchgate.net These studies often involve measuring the initial reaction rate at various substrate concentrations to determine key kinetic parameters. rsc.org

Steady-state kinetic analysis of phosphatase-catalyzed hydrolysis of this compound typically follows Michaelis-Menten kinetics. rsc.orgrsc.org This model allows for the determination of the Michaelis constant (Km) and the maximum reaction rate (Vmax) or the catalytic constant (kcat). rsc.orgnih.gov

For human prostatic acid phosphatase (PAP), studies have revealed positive cooperativity when using this compound as a substrate, meaning the binding of one substrate molecule to the enzyme increases the affinity for subsequent substrate molecules. nih.gov This is indicated by a sigmoidal substrate binding curve and a Hill coefficient greater than one. nih.gov The extent of this cooperativity was found to be the highest for this compound compared to other substrates like phenyl phosphate and phosphotyrosine. nih.gov

Kinetic parameters for the hydrolysis of this compound by different phosphatases have been determined in various studies. For example, a Km value of 1.0 x 10-4 M was reported for purified urinary acid phosphatase. researchgate.net In another study, the Km for PAP with α-naphthyl phosphate was found to be lower than with sodium thymolphthalein monophosphate, indicating a higher affinity for the former. d-nb.info For alkaline phosphatase, one study determined a Km of 345.9 µM for the hydrolysis of this compound. researchgate.net Another investigation reported a kcat of 7.43 s-1 and a Km of 34.44 x 10-5 M for alkaline phosphatase at pH 10. rsc.org

Table 1: Steady-State Kinetic Parameters for Phosphatase-Catalyzed Hydrolysis of this compound

| Enzyme | pH | Km (M) | kcat (s⁻¹) | Source |

|---|---|---|---|---|

| Human Prostatic Acid Phosphatase | 5.5 | K₀.₅ (variable) | Constant | nih.gov |

| Purified Urinary Acid Phosphatase | 5.8 | 1.0 x 10⁻⁴ | - | researchgate.net |

| Alkaline Phosphatase | 9.5 | 3.459 x 10⁻⁴ | - | researchgate.net |

| Alkaline Phosphatase | 10 | 3.444 x 10⁻⁴ | 7.43 | rsc.org |

| Prostatic Acid Phosphatase | 4.7 | 1.6 x 10⁻³ | - | researchgate.net |

K₀.₅ is the half-saturation constant, used for cooperative enzymes.

Pre-steady-state kinetic analysis provides a more detailed view of the individual steps in the enzymatic reaction mechanism, such as substrate binding, chemical catalysis, and product release. nih.govnih.gov These studies are often conducted using stopped-flow techniques to observe the rapid initial phase of the reaction. hubrecht.eu

For phosphatase-catalyzed reactions, pre-steady-state kinetics can demonstrate the formation of a covalent phosphoenzyme intermediate. nih.govnih.gov This is often observed as an initial "burst" of product formation that is faster than the subsequent steady-state rate. nih.gov While specific pre-steady-state kinetic data for the hydrolysis of this compound is not as extensively reported as for substrates like p-nitrophenyl phosphate, the methods are applicable. nih.govnih.gov A continuous assay using this compound has been developed that is suitable for both steady-state and pre-steady-state studies. nih.gov This method allows for the precise determination of the initial reaction rate, which is crucial for analyzing the pre-steady-state phase. nih.gov

Studies on protein-tyrosine phosphatases, a class of acid phosphatases, using other substrates have shown that the breakdown of the phosphoenzyme intermediate is often the rate-limiting step in the catalytic cycle. nih.govnih.gov It is plausible that a similar mechanism is at play during the hydrolysis of this compound by these enzymes.

Cooperative Kinetics in Enzyme-Substrate Binding

The binding of this compound to certain enzymes can exhibit positive cooperativity. This phenomenon is observed in the steady-state kinetics of the hydrolysis reaction catalyzed by human prostatic acid phosphatase (PAP) at pH 5.5. researchgate.net Studies using this compound as a substrate reveal sigmoidal substrate binding curves, a hallmark of cooperative binding. researchgate.net The Hill cooperation coefficient (h), a measure of cooperativity, was found to be greater than 1, confirming that the binding of one substrate molecule to the enzyme enhances the affinity for subsequent substrate molecules. researchgate.net

The degree of this cooperativity is dependent on both the specific substrate and the concentration of the enzyme. researchgate.net Notably, among substrates like phenyl phosphate and phosphotyrosine, the highest degree of cooperativity for PAP was observed with this compound. researchgate.net Research has shown that as the concentration of prostatic phosphatase increases, both the Hill coefficient (h) and the half-saturation constant (K₀.₅) also increase, while the catalytic constant (kcat) remains unchanged. This has led to the suggestion of a ligand-induced association-dissociation equilibrium of the enzyme's active oligomeric forms (monomer-dimer-tetramer). researchgate.net

This compound as a Phosphatase Inhibitor

This compound is widely recognized as a non-specific inhibitor of phosphatases. agscientific.comglpbio.commedchemexpress.commedchemexpress.com It demonstrates inhibitory action against a broad spectrum of these enzymes, including acid, alkaline, and protein phosphatases. agscientific.comrpicorp.com This inhibitory property makes it a valuable tool in biochemical research for studying phosphorylation-dependent cellular processes. scbt.com The compound can be formed in cells through the kinase-mediated phosphorylation of 1-naphthol and subsequently act as an inhibitor. agscientific.comrpicorp.com

Mechanisms of Phosphatase Inhibition by this compound

The primary mechanism through which this compound exerts its inhibitory effects is through competitive inhibition. bhu.ac.in This involves the molecule binding to the active site of the phosphatase enzyme, thereby preventing the natural substrate from binding and being hydrolyzed. bhu.ac.in

As a competitive inhibitor, this compound structurally mimics the endogenous phosphate substrates of phosphatases. It vies for the same catalytic site on the enzyme. In studies with rice bean acid phosphatase using p-nitrophenylphosphate (p-NPP) as the substrate, this compound demonstrated competitive inhibition. bhu.ac.in The inhibition constant (Ki) for this compound was found to be nearly double the Michaelis constant (Km) of the substrate, which suggests it has a weaker, yet still effective, affinity for the active site compared to p-NPP in that specific context. bhu.ac.in This direct competition for the active site is a fundamental aspect of its function as a modulator of phosphatase activity. bhu.ac.in

Inhibition of Specific Phosphatase Classes (e.g., Acid, Alkaline, Protein Phosphatases)

The inhibitory action of this compound is not limited to a single type of phosphatase but extends across various classes. It is described as a non-specific inhibitor of acid, alkaline, and protein phosphatases. agscientific.comglpbio.com

Acid Phosphatases : this compound is frequently used as both a substrate and an inhibitor in the study of acid phosphatases, such as human prostatic acid phosphatase (PAP) and rice bean acid phosphatase. researchgate.netbhu.ac.in For instance, a decrease in the activity of total and tartrate-sensitive acid phosphatases from Amoeba proteus was observed when using this compound. researchgate.net

Alkaline Phosphatases : The compound is a known inhibitor of alkaline phosphatases (ALP). agscientific.com It is often used in assays to measure or block ALP activity. medchemexpress.com

Protein Phosphatases : this compound acts as a broad-spectrum protein phosphatase inhibitor. Its role as a general phosphatase inhibitor was demonstrated in studies with digitonin-permeabilized bovine chromaffin cells. In this system, its addition led to an increase in norepinephrine (B1679862) secretion in the absence of Ca²⁺, suggesting that by inhibiting protein phosphatases, it promotes a phosphorylation state that triggers secretion.

Influence of this compound on Enzyme Kinetics and Activity Modulation

This compound significantly influences the kinetics and modulates the activity of the phosphatases it interacts with. As a competitive inhibitor, it increases the apparent Michaelis constant (Km) of the enzyme for its substrate without affecting the maximum reaction velocity (Vmax).

Research on various phosphatases has determined specific kinetic parameters when this compound is used as a substrate, which in turn informs its inhibitory potential.

| Enzyme | Source | pH | Km (mM) | Vmax (μmol/min/unit) | Reference |

|---|---|---|---|---|---|

| Acid Phosphatase | Human Urine | 5.8 | 0.1 | Not Reported | researchgate.net |

| Acid Phosphatase | Human Prostate | Not Reported | 1.01 | Not Reported | researchgate.net |

| Alkaline Phosphatase (CIAP) | Calf Intestine | 11.0 | 2.2 | 4.0 | researchgate.net |

| Alkaline Phosphatase (BAP) | Bacterial | 8.5 | 14.0 | 1.25 | researchgate.net |

Beyond its direct impact on kinetic parameters, this compound modulates biological activities by altering the phosphorylation state of key proteins. For example, by inhibiting protein phosphatases in bovine chromaffin cells, it stimulated norepinephrine secretion, demonstrating its ability to influence complex cellular processes. This modulation highlights that the level of protein phosphorylation, which this compound can influence, is critical for regulating both Ca²⁺-dependent and Ca²⁺-independent cellular events.

Applications of 1 Naphthyl Phosphate in Biological and Cellular Research

Utilization in Cell Culture Systems

1-Naphthyl phosphate (B84403) plays a crucial role in the maintenance and study of cells grown in laboratory environments. Its application in cell culture media has been shown to influence fundamental cellular behaviors, making it a valuable component in a variety of experimental setups.

Promotion of Cell Growth and Differentiation

In the realm of cell culture, 1-naphthyl phosphate is utilized to encourage cell proliferation and specialization. chemimpex.com It is often included in culture media to support the growth and differentiation of various cell types. chemimpex.com The controlled differentiation of stem cells into specific lineages is a cornerstone of regenerative medicine and developmental biology research. For instance, the differentiation of adipose-derived stem cells for bone regeneration is a key area of study. mdpi.com The process of osteogenic differentiation is often assessed by measuring the activity of alkaline phosphatase (ALP), an enzyme for which this compound can serve as a substrate. mdpi.commdpi.com The ability to promote these fundamental cellular processes makes this compound a significant compound in studies aimed at understanding and manipulating cell fate.

Studies Involving Neuronal Cells

The nervous system, with its intricate network of neurons, is a primary focus of biological research. This compound has been specifically noted for its use in studies involving neuronal cells. chemimpex.com Research has demonstrated its application in promoting the survival of neuronal cells in culture, particularly in environments lacking typical growth factors. google.com Furthermore, it is implicated in processes essential for neuronal function and development, such as neurite outgrowth. nih.gov The compound is also utilized in investigations into the molecular mechanisms underlying neuronal cell death, a critical area of research for neurodegenerative diseases. For example, studies have explored how the activation of certain enzymes can alter the expression of membrane proteins and calcium permeability in hippocampal neurons, ultimately leading to cell death. In these studies, blockers of specific receptors, such as 1-naphthyl acetyl spermine (B22157) (NASPM), are used to probe these pathways. researchgate.net

Investigations into Cellular Signaling Pathways

The intricate web of communication within and between cells, known as cellular signaling, governs a vast array of biological functions. This compound serves as a critical tool for dissecting these complex pathways. moleculardepot.com

Modulation of Dephosphorylation Processes

Phosphorylation and dephosphorylation, the addition and removal of phosphate groups from proteins and other molecules, are fundamental "on/off" switches in cellular signaling. nih.gov this compound is widely recognized as a substrate for phosphatases, the enzymes responsible for dephosphorylation. chemimpex.comscbt.combiosynth.com This property allows researchers to study the activity of these enzymes, which are crucial in regulating processes like cell cycle progression, metabolism, and apoptosis. scbt.comscbt.com By acting as a substrate, this compound enables the measurement of phosphatase activity in various experimental contexts, from biochemical assays to cell-based studies. chemimpex.combiosynth.com It is considered a non-specific phosphatase inhibitor, affecting acid, alkaline, and protein phosphatases. sigmaaldrich.comhimedialabs.com The modulation of dephosphorylation by phosphatases is a key event in many signaling cascades, and the ability of this compound to serve as a substrate is instrumental in studying these processes. nih.gov

Role in Signal Transduction Research

Signal transduction is the process by which a cell converts one type of signal or stimulus into another. This often involves a cascade of molecular events, with protein phosphorylation and dephosphorylation playing central roles. nih.gov this compound is invaluable for researchers exploring these cellular signaling pathways. chemimpex.com It can act as a phosphate donor in certain biochemical reactions, facilitating the study of enzymes like kinases and phosphatases that are integral to signal transduction. scbt.com The phosphoinositide-dependent signal transduction pathway, which is involved in cell proliferation, differentiation, and apoptosis, is one area where understanding phosphorylation is key. sigmaaldrich.com Furthermore, compounds that inhibit phosphatases are essential tools for dissecting these signaling pathways and understanding their roles in cellular regulation. scbt.comscbt.com

Impact on Membrane-Bound Enzyme Functionality

Many critical cellular processes are carried out by enzymes embedded within the cell's membranes. The function of these membrane-bound enzymes is tightly regulated and can be influenced by various molecules, including this compound.

Research has shown that this compound can affect the activity of membrane-associated enzymes. moleculardepot.comumich.edu For example, studies on acid phosphatase associated with the lysosomal fraction of cells have utilized sodium α-naphthyl acid phosphate as a substrate to differentiate between soluble and membrane-bound forms of the enzyme based on their heat stability. umich.edu In other systems, the hydrolysis of substrates like p-nitrophenylphosphate by membrane-bound alkaline phosphatase has been studied, with α-naphthylphosphate being another substrate tested. nih.gov Furthermore, the specific binding of molecules like 1-naphthyl acetic acid to membrane-bound sites can be investigated using chemical modification studies to understand the nature of these binding sites. nih.gov The ability of this compound and its derivatives to interact with and serve as substrates for membrane-bound enzymes makes them useful tools for probing the function and regulation of these essential cellular components.

Contributions to Phospholipid Metabolism Research

This compound has served as a valuable tool in the study of phospholipid metabolism, particularly in elucidating the activities of various phospholipase enzymes. These enzymes are critical in numerous cellular signaling pathways, and understanding their function is essential for comprehending cellular responses to various stimuli.

Inhibition of Phospholipase A Activity

Research has demonstrated that this compound can act as an inhibitor of phospholipase A (PLA) activity. nih.gov Studies focusing on the kinetic properties of this inhibition have provided insights into the enzyme's mechanism of action. nih.gov The interaction of this compound with phospholipids (B1166683) has been a key area of investigation, helping to characterize how this compound exerts its inhibitory effects on membrane-bound enzymes. nih.gov By studying the inhibition of phospholipase A2 (a subtype of PLA), researchers have been able to better understand the pathways involved in the release of arachidonic acid from membrane phospholipids, a crucial step in the inflammatory response. nih.govnih.gov The inhibitory effect of this compound on PLA has been characterized as a useful tool for dissecting the role of this enzyme in various cellular processes. nih.gov

Effects on Phospholipase C and D Activities

Beyond its effects on phospholipase A, this compound has also been utilized in research concerning phospholipase C (PLC) and phospholipase D (PLD). nih.gov Studies have explored the effect of this compound on the activity of PLC, an enzyme that cleaves phospholipids just before the phosphate group. nih.govnih.gov Similarly, the mechanism of action of this compound on PLD, which hydrolyzes the terminal phosphodiester bond of phospholipids to generate phosphatidic acid, has been a subject of investigation. nih.govuni.lu These studies contribute to a broader understanding of how these key enzymes in phospholipid signaling pathways are regulated and function. nih.govnih.gov

Research in Specific Biological Systems

The applications of this compound extend to specific areas of biological and medical research, including reproductive health and oncology.

Studies on Spermatozoa and Vasectomies

This compound is a key reagent in the acid phosphatase (AP) test, a widely used presumptive test for the presence of semen in forensic investigations. uni.lunih.gov Semen contains high concentrations of prostatic acid phosphatase, an enzyme that readily hydrolyzes this compound (often referred to as alpha-naphthyl phosphate in this context). uni.luuni.lu This enzymatic reaction produces 1-naphthol (B170400), which, in the presence of a chromogen like Fast Blue B salt, results in a distinct color change, indicating a positive result. nih.gov

This assay is valuable in contexts where the identification of semen is critical, including in studies related to spermatozoa. uni.lunih.gov Furthermore, the AP test is useful in cases involving vasectomized males, as the seminal fluid still contains high levels of acid phosphatase even in the absence of spermatozoa. uni.luuni.lu The reliability of this test has also made this compound a tool in studies measuring other components of seminal fluid, such as choline (B1196258) and spermine. nih.gov

Applications in Cancer Research Contexts

The utility of this compound as a substrate for prostatic acid phosphatase (PAP) directly translates to its application in cancer research. nih.govmetabolomicsworkbench.org Elevated levels of PAP can be a biomarker for prostate cancer, and assays using this compound are employed to detect this enzyme's activity in clinical and research settings. nih.govmetabolomicsworkbench.orgwikipedia.org

Beyond its role as a substrate, research has indicated other potential applications of this compound in oncology. For instance, it has been identified as a novel inhibitor of protein phosphatase 2A (PP2A), an enzyme implicated in cellular growth and signaling pathways that are often dysregulated in cancer. nih.gov Additionally, derivatives of naphthyl phosphate have been investigated as potential inhibitors of enzymes involved in tumor glycolysis, a metabolic pathway that is highly active in many cancer cells. mpg.de This line of research explores the potential for targeting the altered metabolism of cancer cells as a therapeutic strategy. mpg.de

Advanced Analytical and Biosensing Methodologies Utilizing 1 Naphthyl Phosphate

Spectrophotometric and Spectrofluorometric Assay Development

The enzymatic hydrolysis of 1-naphthyl phosphate (B84403) by phosphatases yields 1-naphthol (B170400), a chromogenic and fluorogenic molecule, forming the basis for numerous assay developments.

Continuous spectrophotometric assays offer the advantage of monitoring enzyme kinetics in real-time. 1-Naphthyl phosphate is a particularly suitable substrate for this purpose. One direct method involves continuously measuring the increase in absorbance of the product, 1-naphthol, at a wavelength of approximately 320-322 nm. nih.govresearchgate.net This approach allows for the precise determination of the initial reaction rate, which is essential for both steady-state and pre-steady-state kinetic studies of phosphatase-catalyzed reactions. nih.govresearchgate.net

An alternative and widely used continuous assay involves a coupled reaction. In this method, the 1-naphthol produced by phosphatase activity immediately reacts with a chromogenic diazonium salt, such as Fast Red TR. psu.edumedichem-me.com This reaction forms a stable diazo dye, and the rate of its formation can be monitored by measuring the increase in absorbance at 405 nm. medichem-me.com This kinetic assay is valued because this compound exhibits greater molecular activity than some other substrates, such as thymolphthalein (B86794) monophosphate, and uniquely permits direct continuous monitoring through this rapid coupling reaction. psu.edu

To ensure the reliability, sensitivity, and reproducibility of assays using this compound, careful optimization of reaction conditions is crucial. Key parameters that are frequently adjusted include pH, temperature, and substrate concentration.

pH: The optimal pH for phosphatase activity can vary. For instance, in assays for prostatic acid phosphatase, a pH of 5.2 is often recommended. d-nb.info While the enzyme may show activity over a broader pH range (e.g., 4.9 to 6.0), pH 5.2 provides a balance by minimizing side reactions and considering the ionization state of the substrate. d-nb.info For assays involving alkaline phosphatase (ALP), the optimal pH is typically in the alkaline range, such as pH 9.5. nih.gov

Temperature: Enzyme activity is highly dependent on temperature. For prostatic acid phosphatase, assays are often conducted between 25°C and 37°C. d-nb.info Inactivation of the enzyme can be observed at temperatures above 45°C. d-nb.info

Substrate Concentration: The concentration of this compound must be sufficient to ensure that the reaction rate is proportional to the enzyme activity. In a ratiometric fluoroimmunoassay for 1-naphthol, an ascorbic acid phosphate (AAP) concentration of 5 mM was found to be optimal. nih.gov

Substrate Purity: The quality of the this compound reagent is paramount for accurate results. Commercial batches should be tested to ensure a high content of the correct isomer (this compound vs. 2-naphthyl phosphate), with minimal contamination from free 1-naphthol (<3 mmol/mol) and inorganic phosphate (<10 mmol/mol). psu.edunih.gov

The following table summarizes typical optimized conditions for different assay types.

| Parameter | Prostatic Acid Phosphatase Assay | Alkaline Phosphatase Fluoroimmunoassay |

| pH | 5.2 d-nb.info | 9.5 nih.gov |

| Temperature | 25-37 °C d-nb.info | Not Specified |

| Substrate Concentration | Dependent on Km | 5 mM (AAP) nih.gov |

| Reaction Time | Continuous Monitoring | 40 min nih.gov |

This table presents example optimized parameters from specific research studies.

The detection of 1-naphthol, the product of this compound hydrolysis, can be accomplished through several analytical techniques.

Spectrophotometry: As mentioned, 1-naphthol can be detected directly by its absorbance at 320-322 nm. nih.govsrce.hr More commonly, it is converted into a colored product using a coupling agent like Fast Red TR, with the resulting dye measured at a visible wavelength such as 405 nm. psu.edumedichem-me.com

Spectrofluorometry: This technique offers higher sensitivity. The fluorescence of 1-naphthol allows for the kinetic measurement of phosphatase activity with greater precision than colorimetric methods. dntb.gov.ua

High-Performance Liquid Chromatography (HPLC): HPLC methods provide high specificity and quantification for 1-naphthol. nih.govplos.org These methods are often used to validate other assay formats and for analyzing complex samples, such as urine, to assess exposure to parent compounds like naphthalene (B1677914) or carbaryl. nih.govuzh.ch

Optimization of Reaction Conditions for Assay Performance

Chromatographic Techniques Employing this compound as a Reagent

This compound is utilized as a substrate in various analytical workflows that incorporate chromatographic separation. In this context, it acts as a reagent to enable the detection of enzymatic activity, with chromatography being used to separate and quantify either the reagent itself, its product, or other related molecules.

For example, this compound disodium (B8443419) salt has been used as a component in solutions for soaking chromatography paper to determine acid phosphatase activity. chemicalbook.comsigmaaldrich.com After the enzymatic reaction, the separated products on the chromatogram can be visualized. High-performance liquid chromatography (HPLC) is a key technique for quality control, used to assess the purity of this compound batches by separating the 1- and 2-naphthyl phosphate isomers and quantifying contaminants. nih.govebi.ac.uk Furthermore, chemometric approaches using design of experiments (DOE) have been applied to develop generic ion-pair liquid chromatography-mass spectrometry (LC-MS) methods for acidic compounds, using this compound as a model compound. nih.gov

Electrochemical Biosensors and Immunosensor Platforms

Electrochemical biosensors leverage the specificity of biological recognition elements with the high sensitivity of electrochemical transducers. This compound is an excellent substrate for these systems, particularly those using alkaline phosphatase as a label, because it is electrochemically inactive, whereas its product, 1-naphthol, is electroactive and can be easily oxidized at an electrode surface. researchgate.netkfupm.edu.sa This conversion from an inactive substrate to a detectable product provides a high signal-to-background ratio, which is crucial for achieving low detection limits. researchgate.netkfupm.edu.sa

A significant application of this compound is in electrochemical immunosensors for detecting pathogenic bacteria. A prominent technique is Enzyme-Linked Immunomagnetic Electrochemistry (ELIME). usda.govnih.gov This method involves a "sandwich" immunoassay format where antibody-coated magnetic beads capture the target pathogen (e.g., Escherichia coli O157:H7) from a sample. researchgate.netusda.gov A second antibody, conjugated to alkaline phosphatase (ALP), binds to the captured pathogen. These magnetic bead-pathogen-enzyme complexes are then localized onto an electrode surface using a magnet. researchgate.netnih.gov

The addition of this compound initiates the enzymatic reaction. The ALP label hydrolyzes the substrate into 1-naphthol, which is then electrochemically detected. nih.gov The resulting current is proportional to the amount of captured pathogen. This technique has successfully achieved detection limits of approximately 5 x 10³ cells/mL for E. coli O157:H7 in samples like buffered apple juice, with an assay time of about 80 minutes. usda.govnih.gov Similar principles have been applied to detect other pathogens, such as Bacillus cereus, with detection limits as low as 40 CFU/mL. mdpi.com The combination of specific immunomagnetic separation and sensitive electrochemical detection makes this a powerful platform for food safety and clinical diagnostics. mdpi.com

| Pathogen | Detection Method | Substrate | Electrode Type | Detection Limit | Reference |

| Escherichia coli O157:H7 | ELIME | This compound | Magnetized Graphite Ink | ~5 x 10³ cells/mL | usda.govnih.gov |

| Bacillus cereus | Immunomagnetic Separation / Cyclic Voltammetry | Not specified (inhibition-based) | Screen-Printed Carbon | 40 CFU/mL | mdpi.com |

| Mouse IgG (Model Analyte) | Electrochemical Immunosensor | This compound (NPP) | Avidin-Modified ITO | 1.0 pg/mL | researchgate.netkfupm.edu.sa |

This table provides examples of detection limits achieved using immunosensor platforms involving this compound or related principles.

Biosensors for Environmental Contaminant Detection (e.g., Pesticides, Heavy Metals)

The detection of environmental pollutants is a critical area of analytical chemistry, and biosensors utilizing this compound have emerged as effective tools for this purpose. These biosensors primarily operate on the principle of enzyme inhibition. Alkaline phosphatase (ALP) is a key enzyme in this system, catalyzing the hydrolysis of this compound into 1-naphthol. researchgate.netnih.govresearchgate.net The product, 1-naphthol, can be detected through its fluorescence or electrochemical properties. researchgate.netresearchgate.net Environmental contaminants such as pesticides and heavy metals can inhibit the activity of ALP, leading to a decrease in the production of 1-naphthol. This change in signal is proportional to the concentration of the inhibitor, forming the basis for quantification. researchgate.net

Various types of biosensors have been developed based on this principle. Fluorescent biosensors, for instance, have been successfully employed for the detection of organochlorine, carbamate (B1207046), and organophosphorus pesticides, as well as heavy metals like silver ions (Ag+) and cyanide (CN⁻). researchgate.netnih.govresearchgate.net In these systems, the reduction in the fluorescence of 1-naphthol indicates the presence of the contaminant. researchgate.net For example, a fluorescent ALP-based biosensor has been described for screening fenitrothion, a carbamate pesticide, and other pollutants. researchgate.netnih.gov

Electrochemical biosensors offer another robust platform for contaminant detection. researchgate.net These sensors can be based on various transducers and are noted for their high sensitivity, low cost, and potential for portability. researchgate.netnih.gov An example is an electrochemical DNA aptasensor for the organophosphorus pesticide profenofos (B124560). researchgate.netresearchgate.net In this competitive format biosensor, a streptavidin-alkaline phosphatase conjugate is used, which catalyzes the hydrolysis of this compound to 1-naphthol. The resulting 1-naphthol is then detected via differential pulse voltammetry (DPV). researchgate.netresearchgate.net The sensor demonstrated a detection range for profenofos between 0.10 μM and 10 μM, with a detection limit of 0.27 μM. researchgate.netresearchgate.net

The versatility of this approach is further highlighted by the development of biosensors for other pesticides like malathion (B1675926) and 2,4-dichlorophenoxyacetic acid, utilizing ALP and its substrates. researchgate.netnih.gov The immobilization of the enzyme is a critical aspect of biosensor development, with methods like entrapment in sol-gel matrices being employed to enhance stability and reusability. researchgate.netchemicalbook.com

| Contaminant Type | Examples Detected | Biosensor Principle | Detection Method |

| Pesticides | Organochlorines (e.g., tetradifon), Carbamates (e.g., metham-sodium, fenitrothion), Organophosphorus (e.g., profenofos, malathion), 2,4-Dichlorophenoxyacetic acid | Alkaline Phosphatase (ALP) Inhibition | Fluorescence, researchgate.netnih.govresearchgate.net Differential Pulse Voltammetry (DPV) researchgate.netresearchgate.net |

| Heavy Metals | Silver ions (Ag+), Cyanide (CN-) | Alkaline Phosphatase (ALP) Inhibition | Fluorescence researchgate.net |

Molecularly Imprinted Polymer (MIP) Technologies Using this compound

Molecularly imprinted polymers (MIPs) are synthetic receptors with tailor-made recognition sites for a specific target molecule. This compound has been effectively used as a template molecule in the fabrication of MIPs for the selective recognition of organophosphorus compounds and other related molecules. nih.govresearchgate.netnih.govrsc.org

Preparation of this compound Imprinted Polymers

The preparation of MIPs imprinted with this compound involves the polymerization of functional monomers and a cross-linker in the presence of the template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template. nih.govnih.gov

Several methods have been reported for the synthesis of this compound-imprinted polymers. One approach involves a multi-step swelling and polymerization method to create monodisperse MIPs. nih.gov In this method, 4-vinylpyridine (B31050) serves as the functional monomer, and glycerol (B35011) dimethacrylate is used as the cross-linker. nih.gov The choice of porogen, such as cyclohexanol (B46403) or 1-hexanol, also plays a crucial role in the final polymer morphology and recognition properties. nih.gov

Another innovative strategy utilizes 3-aminopropyltriethoxysilane (B1664141) (APTES) which acts as both the functional monomer and a catalyst in a sol-gel silica (B1680970) imprinting system. researchgate.netrsc.orgnih.gov This method avoids the need for additional catalysts that could potentially interfere with the template-monomer interactions. nih.govnih.gov Tetraethoxysilane (TEOS) is typically used as the cross-linker in this system. rsc.org The interaction between the acidic this compound (template) and the basic amino group of APTES is primarily based on electrostatic attraction. rsc.org

| Parameter | Method 1 | Method 2 |

| Template | This compound (1-NapP) | This compound (NPA) |

| Functional Monomer | 4-vinylpyridine | 3-aminopropyltriethoxysilane (APTES) |

| Cross-linker | Glycerol dimethacrylate | Tetraethoxysilane (TEOS) |

| Polymerization Method | Multi-step swelling and polymerization | Sol-gel silica imprinting |

| Key Feature | Produces monodisperse MIPs | APTES acts as both functional monomer and catalyst |

| Reference | nih.gov | researchgate.netrsc.orgnih.gov |

Applications in Selective Recognition and Sensing

MIPs imprinted with this compound have demonstrated significant potential in the selective recognition and separation of various analytes. The retention and molecular recognition properties of these polymers are often evaluated using High-Performance Liquid Chromatography (HPLC). nih.gov The selectivity of these MIPs is attributed to a combination of shape recognition, hydrogen bonding, and hydrophobic interactions between the analyte and the imprinted cavities. nih.gov

These polymers have been successfully applied to the separation of adenosine (B11128) and its phosphorylated forms (AMP, ADP, and ATP). nih.gov The retention of these molecules on the MIP column is dependent on the number of phosphate groups, allowing for their effective separation. nih.gov Furthermore, these MIPs have shown utility in the field of proteomics by successfully trapping phosphopeptides from tryptic digests of proteins like bovine α-casein. nih.gov This highlights their potential for applications in phosphoproteomics research. nih.gov

The use of these MIPs extends to sensing applications, where they can be integrated into various sensor platforms to provide highly selective detection of target molecules. nih.gov

Bioanalytical Determinations Beyond Phosphatase Activity

While this compound is a well-established substrate for phosphatases, its application in bioanalysis extends to the detection of other important biomarkers, such as Mucin 1 and lysozymes, primarily through immunoassay and aptasensor formats where alkaline phosphatase is used as a signaling enzyme. chemicalbook.comchemdad.com

Optimized Bioassays for Mucin 1 Detection

Mucin 1 (MUC1) is a significant biomarker for several cancers, including ovarian and breast cancer. researchgate.netresearchgate.net Optimized bioassays utilizing this compound have been developed for the sensitive detection of MUC1 in biological samples like serum. researchgate.netchemicalbook.comchemdad.com

One common approach is the sandwich immunoassay format. researchgate.net In a typical electrochemical immunoassay, magnetic beads are coated with a primary antibody that specifically captures MUC1. A secondary antibody and an alkaline phosphatase-labeled tertiary antibody are then added to form a sandwich complex. researchgate.net The magnetic beads are then captured on an electrode surface, and this compound is introduced as the substrate. The enzymatic reaction produces 1-naphthol, which is electrochemically detected, often by differential pulse voltammetry (DPV). researchgate.net

Aptasensors provide an alternative to antibody-based assays. In an electrochemical aptasensor for MUC1, streptavidin-modified magnetic beads can be functionalized with a biotinylated anti-MUC1 aptamer. mdpi.com After capturing MUC1, a secondary biotin-modified aptamer and streptavidin-alkaline phosphatase are used to complete the sandwich. The detection principle remains the same, with the enzymatic conversion of alpha-naphthyl phosphate to alpha-naphthol providing the measurable signal. mdpi.com These assays have demonstrated high selectivity and the ability to detect MUC1 at low concentrations, making them valuable diagnostic tools. researchgate.netmdpi.com

Analysis and Detection of Lysozymes

This compound also plays a crucial role as a substrate in the development of sensitive bioassays for the detection of lysozyme (B549824), an enzyme with bactericidal properties that can also be an important biomarker. chemicalbook.comchemdad.comrsc.orgnih.gov

A novel electrochemical aptamer-antibody based sandwich biosensor has been reported for lysozyme detection. rsc.orgnih.gov In this design, an anti-lysozyme aptamer is immobilized on a carbon electrode surface. rsc.orgnih.gov After incubation with the target lysozyme, a biotinylated antibody is used to form the sandwich structure. rsc.orgnih.gov Avidin-alkaline phosphatase is then introduced as the enzyme label. The addition of this compound substrate (1-NPP) leads to the generation of 1-naphthol, the concentration of which is determined by DPV. rsc.orgnih.gov This method has shown a wide detection range, from 5 fM to 5 nM, with a very low detection limit of 4.3 fM, demonstrating its high sensitivity. rsc.orgnih.gov The assay has been successfully applied to detect lysozyme in real samples such as spiked wine, showing good recovery rates and confirming its practical utility. rsc.orgnih.gov

| Analyte | Assay Type | Key Components | Detection Principle | Limit of Detection | Reference |

| Mucin 1 (MUC1) | Electrochemical Immunoassay | Primary & Secondary Antibodies, ALP-labeled antibody, Magnetic Beads | DPV of 1-naphthol | 0.07 nM | researchgate.netmdpi.com |

| Lysozyme | Electrochemical Aptamer-Antibody Sandwich Assay | Anti-lysozyme aptamer, Biotinylated antibody, Avidin-ALP | DPV of 1-naphthol | 4.3 fM | rsc.orgnih.gov |

Development of Automated Flow-Based Electrochemical Aptasensors

Automated flow-based electrochemical aptasensors represent a significant advancement in the rapid and online detection of various analytes, with this compound (1-NP) often playing a crucial role as a substrate for signal generation. fishersci.atwikipedia.org These systems leverage the high selectivity of aptamers—short single-stranded DNA or RNA molecules that bind to specific targets—and the sensitivity of electrochemical detection. A notable application of this technology is in the detection of mycotoxins, such as Ochratoxin A (OTA). fishersci.at

In a typical automated flow-based system for OTA detection, the process is demonstrated under continuous or stopped-flow conditions. fishersci.at The methodology can employ either a direct or an indirect competitive strategy. fishersci.at

Direct Competitive Format: In this setup, biotin-labeled OTA and free OTA from a sample compete to bind with an aptamer that has been immobilized on the surface of a screen-printed carbon electrode (SPCE) within a flow cell. fishersci.at

Indirect Competitive Format: Here, immobilized OTA on the sensor surface and free OTA in the sample compete for binding to a limited amount of aptamer present in the solution. fishersci.at The aptamer is often labeled with an enzyme like alkaline phosphatase (ALP).

In these competitive assays, the amount of ALP-labeled aptamer that binds to the electrode is inversely proportional to the concentration of free OTA in the sample. The electrochemical signal is generated when this compound is introduced into the system. The bound ALP catalyzes the hydrolysis of 1-NP into 1-naphthol, an electroactive product. The resulting electrochemical current, produced by the oxidation of 1-naphthol, is measured. A higher concentration of OTA in the sample leads to less aptamer binding and consequently, a lower current response. fishersci.at Research has shown that the indirect flow-based aptasensor format can achieve a lower limit of detection for OTA, reaching levels as low as 0.05 µg/L. fishersci.at The effectiveness of these aptasensors has been validated using real-world samples, such as beer, demonstrating their practical utility in food safety analysis. fishersci.at

Table 1: Comparison of Competitive Formats in Flow-Based Aptasensors for Ochratoxin A

| Format | Principle | Signal Correlation | Reported LOD |

| Direct | Competition between labeled OTA and sample OTA for immobilized aptamers. | Inversely proportional to OTA concentration. | Not specified in the provided context. |

| Indirect | Competition between immobilized OTA and sample OTA for labeled aptamers in solution. | Inversely proportional to OTA concentration. | 0.05 µg/L fishersci.at |

Indirect Determination of Phosphate using this compound Related Principles

This compound (1-NP) also serves as a key reagent in methodologies for the indirect determination of inorganic phosphate (Pi). This principle is often centered on the inhibition of enzymatic activity by phosphate ions. Alkaline phosphatase (ALP) is an enzyme that is well-known to be inhibited by inorganic phosphate. iarc.fr This characteristic can be exploited to create a quantitative assay for phosphate.

The method utilizes the ALP-catalyzed hydrolysis of a substrate to generate a measurable signal. This compound is an ideal substrate for this purpose, as its hydrolysis product, 1-naphthol, is fluorescent. iarc.fr The reaction is as follows:

This compound + H₂O ---(Alkaline Phosphatase)--> 1-Naphthol + Inorganic Phosphate

In the absence or at low concentrations of a phosphate-containing sample, the ALP enzyme is active and efficiently catalyzes the conversion of 1-NP to 1-naphthol, resulting in a strong fluorescent signal. iarc.fr However, when a sample containing inorganic phosphate is introduced, the phosphate ions act as competitive inhibitors of the alkaline phosphatase. They bind to the enzyme's active site, reducing its catalytic efficiency.

This inhibition leads to a decreased rate of 1-naphthol production, which is observed as a reduction in the fluorescence intensity. The degree of signal decrease is directly proportional to the concentration of inorganic phosphate in the sample. By creating a calibration curve that plots the reduction in signal against known phosphate concentrations, the amount of phosphate in an unknown sample can be determined indirectly. This principle has been successfully applied in the development of optical biosensors for the detection of phosphate in water samples. iarc.fr

Toxicological and Environmental Research Perspectives of 1 Naphthyl Phosphate

Studies on Environmental Impact and Pollutant Assessment

1-Naphthyl phosphate (B84403) and its derivatives are significant tools in assessing the environmental impact of pollutants. Their use in biochemical assays helps to elucidate the mechanisms by which toxins affect biological systems and to monitor nutrient levels in ecosystems.

Understanding Biochemical Pathways Affected by Environmental Toxins

1-Naphthyl phosphate is frequently used as a substrate in enzyme assays, particularly for phosphatases, to study enzyme kinetics and inhibition. chemimpex.com This application is crucial for understanding how environmental toxins interfere with essential biochemical pathways. For instance, the degradation of the pesticide Carbaryl (1-naphthyl-N-methylcarbamate) by microbial action initially yields 1-naphthol (B170400), a highly toxic intermediate. wikipedia.orgherts.ac.ukiiab.me The metabolic pathway continues to break down 1-naphthol into compounds like 1,2-dihydroxynaphthalene, salicylate, and eventually funnels them into the central carbon pathway via catechol or gentisate routes.

The study of these degradation pathways provides insight into how xenobiotics, or foreign organic compounds, are processed in the environment. This compound serves as a molecular tool in these studies, helping researchers to probe the activity of specific enzymes involved in these detoxification or activation pathways. moleculardepot.com

Assessment of Phosphates in Ecosystems and Nutrient Cycling

The compound is applied in studies that assess the effects of phosphates in ecosystems, particularly in understanding nutrient cycling and pollution. chemimpex.com While phosphates are essential nutrients, their excessive presence in aquatic ecosystems can lead to eutrophication, characterized by harmful algal blooms that deplete oxygen and negatively impact aquatic life.

Analytical methods often employ reagents like N-(1-naphthyl)-ethylenediamine for the determination of nitrate (B79036) and nitrite, while the phosphomolybdenum blue spectrophotometric method is used for reactive phosphate in water samples. mdpi.com These methods are essential for monitoring nutrient loads from sources like agricultural runoff and wastewater discharge. frontiersin.org By using compounds like this compound in controlled studies, scientists can better understand the dynamics of phosphate availability and its impact on ecosystem health. frontiersin.org

Investigations into Toxicological Effects in Model Organisms

Model organisms are essential for evaluating the potential toxicity of chemical compounds. Studies involving this compound and its related compounds provide critical data on their effects on aquatic life and their interaction with other neurotoxic chemicals.

Aquatic Organism Studies

Research has reviewed the toxicological effects of this compound in various aquatic organisms. moleculardepot.com For example, studies have documented the adverse effects of this compound on the growth and development of zebrafish embryos.

The toxicity of its parent compounds and metabolites is also well-documented. Naphthalene (B1677914), a polycyclic aromatic hydrocarbon, is considered moderately toxic to fish species like rainbow trout, bluegill sunfish, and fathead minnows. biotransformer.ca Its primary metabolite, 1-naphthol, is also toxic to aquatic life. atamanchemicals.comnih.gov The insecticide Carbaryl, which metabolizes to 1-naphthol, is likewise toxic to aquatic organisms. made-in-china.com

Interactive Table: Aquatic Toxicity of Naphthalene

| Species | Test Duration | Endpoint | Concentration (mg/L) |

|---|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour | LC50 | 2.0 |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hour | LC50 | 3.2 |

| Fathead Minnow (Pimephales promelas) | 96-hour | LC50 | 6.6 |

| Fathead Minnow (Pimephales promelas) | Embryo-larval | NOAEC | 0.62 |

LC50: Lethal concentration for 50% of the test population. NOAEC: No-Observed-Adverse-Effect Concentration. Data sourced from the National Pesticide Information Center. biotransformer.ca

Modulation of Neurotoxic Effects of Pesticides

Studies in animal models suggest that this compound can play a role in modulating the neurotoxic effects of pesticides. moleculardepot.com Many organophosphate and carbamate (B1207046) insecticides, including Carbaryl, exert their toxicity by inhibiting the enzyme acetylcholinesterase (AChE). iiab.me This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of the nervous system.

Research into the neurotoxic effects of pesticides like malathion (B1675926) and chlorpyrifos (B1668852) shows they inhibit not only AChE but also other serine hydrolases like neuropathy target esterase (NTE), contributing to delayed neurotoxicity. By studying the interaction of compounds like this compound with these enzymatic systems, scientists can gain a deeper understanding of the complex mechanisms underlying pesticide neurotoxicity.

Role as a Potential Biomarker in Exposure Studies

A critical area of research is the use of this compound and its metabolites as biomarkers to assess human and environmental exposure to certain chemicals.

Urinary 1-naphthol is an established biomarker for assessing exposure to both the insecticide Carbaryl and the industrial chemical naphthalene. epa.govnih.gov Since 1-naphthol is a metabolite of both, its presence in urine can indicate exposure to either compound. nih.gov This makes it a valuable tool in occupational health and environmental monitoring. For instance, researchers have used urinary 1-naphthol levels to monitor exposure in workers and in volunteers administered a controlled oral dose of carbaryl. nih.gov

Furthermore, this compound is used as a substrate in assays to measure carboxylesterase (CE) activity. csic.es CE enzymes are involved in the detoxification of many agrochemicals, and their inhibition can serve as a reliable biomarker of exposure to organophosphate and carbamate pesticides in various species, from earthworms to fish. csic.esfao.org Research has also explored the development of advanced aptamer-based biosensors that use this compound hydrolysis for the electrochemical detection of organophosphate metabolites like diethyl thiophosphate, highlighting its role in innovative exposure assessment technologies.

Quality Control and Research Considerations for 1 Naphthyl Phosphate

Specifications for High-Quality Substrate in Enzymatic Assays

1-Naphthyl phosphate (B84403) is a widely used substrate for the determination of acid and alkaline phosphatase activity. scbt.comscbt.commedchemexpress.com For instance, it is a preferred substrate for the bioanalytical measurement of prostatic acid phosphatase. ottokemi.com The quality of the substrate directly impacts the accuracy of kinetic enzyme assays. High-quality reagents are essential, and a study of various commercial lots of sodium 1-naphthyl phosphate revealed the necessity of detailed specifications and batch-to-batch testing. nih.gov

Key specifications for high-quality sodium this compound for use in enzymatic assays include:

Purity/Assay: The material should have a high percentage of the active compound. Specifications often require a minimum purity of 97% to 99%. scbt.comscbt.comottokemi.comsrlchem.com Titration-based assays for the monosodium salt monohydrate form typically specify a range of ≥98.0% to ≤102.0%. sigmaaldrich.comthermofisher.comrpicorp.com

This compound Content: When measured by spectrophotometry and enzymatic conversion to 1-naphthol (B170400), the content should be greater than 80%. nih.gov

Contaminant Limits: The presence of impurities can significantly interfere with enzymatic reactions. Therefore, strict limits are placed on key contaminants.

Free 1-Naphthol: This is the product of the enzymatic hydrolysis, and its presence as a contaminant can lead to falsely elevated activity measurements. High-quality lots should contain minimal levels, with specifications such as less than 3 mmol/mol of the parent compound or ≤ 0.01%. nih.govrpicorp.com

Inorganic Phosphate (Pi): The presence of free phosphate can inhibit the enzyme or interfere with detection methods. A specified limit is often less than 10 mmol/mol. nih.gov

Performance in Assays: Ultimately, the substrate's quality is confirmed by its performance. High-quality lots should yield a catalytic activity concentration greater than 98% of the maximum in absorbance assays and greater than 90% in spectrofluorometric assays when compared simultaneously with other batches. nih.gov

| Parameter | Specification | Reference |

|---|---|---|

| Purity (Assay) | ≥97% to ≥99% | scbt.comscbt.comottokemi.comsrlchem.com |

| This compound Content | >80% | nih.gov |

| Free 1-Naphthol | < 3 mmol/mol or ≤ 0.01% | nih.govrpicorp.com |

| Inorganic Phosphate | < 10 mmol/mol | nih.gov |

| Catalytic Activity (Absorbance) | >98% of maximum | nih.gov |

| Catalytic Activity (Fluorometric) | >90% of maximum | nih.gov |

Purity Assessment and Characterization for Research Reliability

To ensure the reliability of research findings, the purity and identity of this compound must be rigorously assessed. Several analytical techniques are employed to characterize the compound and quantify impurities.

Chromatography: High-performance liquid chromatography (HPLC) is a powerful tool for separating this compound from impurities, including the isomeric 2-naphthyl phosphate and free 1-naphthol. nih.gov

Spectrophotometry: UV spectrophotometry is used to confirm identity and concentration. This compound has a characteristic absorption maximum (λmax) at 286 nm. nih.gov This technique can also be used for continuous assays by monitoring the release of the product, 1-naphthol, at a different wavelength (e.g., 320 nm). researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is used to confirm the identity of the compound by matching its infrared spectrum to a reference standard. thermofisher.com

Physical Properties: Measurement of physical constants like the melting point can indicate purity. The melting point for the monosodium salt monohydrate is in the range of 189-191°C, while the free acid form melts at 157-159°C. rpicorp.comrpicorp.com The appearance of the material, typically a white to off-white powder, is also a basic quality check. srlchem.comrpicorp.comthermofisher.com

Handling and Safety Considerations in Laboratory Research Settings

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety. As a laboratory chemical, it must be handled in accordance with good industrial hygiene and safety practices. cdhfinechemical.com

GHS Hazard Information: The compound is classified as hazardous. fishersci.com The GHS label elements include a "Warning" signal word and pictograms indicating specific hazards. thermofisher.comfishersci.ca

Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H351). thermofisher.comfishersci.casigmaaldrich.com

Handling and Personal Protective Equipment (PPE):

Engineering Controls: Work should be conducted in a well-ventilated area. rpicorp.comlobachemie.com The use of a chemical fume hood is recommended to control exposure, especially when generating dust or aerosols. rpicorp.comcdhfinechemical.comoxfordlabchem.com Eyewash stations and safety showers must be readily accessible. rpicorp.comfishersci.comfishersci.com

Personal Protective Equipment:

Eye Protection: Safety glasses with side-shields or goggles conforming to standards like EN166 (EU) or NIOSH (US) are required. rpicorp.comcdhfinechemical.com

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. thermofisher.comcdhfinechemical.com Gloves should be inspected before use and disposed of properly. cdhfinechemical.com

Skin and Body Protection: A lab coat or protective suit should be worn. rpicorp.comoxfordlabchem.com

Respiratory Protection: If ventilation is insufficient or dust is generated, an approved dust respirator should be used. rpicorp.comoxfordlabchem.com

Storage and Stability:

Conditions: this compound should be stored in a cool, dry, and well-ventilated place. cdhfinechemical.comoxfordlabchem.com The recommended storage temperature is typically between 2°C and 8°C. sigmaaldrich.comrpicorp.comcdhfinechemical.com

Container: Keep containers tightly closed to prevent contamination and degradation. cdhfinechemical.comlobachemie.comfishersci.com

Stability: The compound is sensitive to moisture and is hygroscopic (absorbs moisture from the air). rpicorp.comthermofisher.comfishersci.comcoleparmer.com It should be protected from moisture, direct sunlight, and air contact. lobachemie.comfishersci.com Some forms are stored under an inert gas like nitrogen. rpicorp.comcdhfinechemical.comfishersci.com

Spill and Disposal Procedures:

Spills: In case of a spill, avoid creating dust. cdhfinechemical.comcoleparmer.com The material should be swept or vacuumed up using non-sparking tools and placed in a suitable, closed container for disposal. rpicorp.comoxfordlabchem.com The spill area should be decontaminated afterward. rpicorp.com

Disposal: Unused material and its container must be disposed of in accordance with federal, state, and local environmental regulations. rpicorp.com

| Safety Aspect | Recommendation | Reference |

|---|---|---|

| GHS Hazard | Warning: Causes skin and serious eye irritation; may cause respiratory irritation. | thermofisher.comfishersci.casigmaaldrich.com |

| Handling | Use in a well-ventilated area or chemical fume hood. Avoid dust formation. | rpicorp.comcdhfinechemical.comoxfordlabchem.com |

| Eye Protection | Safety glasses with side-shields or goggles. | rpicorp.comcdhfinechemical.com |

| Hand Protection | Chemical-resistant gloves. | thermofisher.comcdhfinechemical.com |

| Storage Temperature | 2°C to 8°C. | sigmaaldrich.comrpicorp.comcdhfinechemical.com |

| Storage Conditions | Keep container tightly closed in a dry place, protected from moisture. | cdhfinechemical.comlobachemie.comfishersci.com |

Q & A

Basic Research Questions

Q. What are the primary applications of 1-naphthyl phosphate in enzymatic assays, and how is it optimized for these purposes?

- Methodology : this compound is widely used as a chromogenic substrate for detecting alkaline phosphatase (ALP) and acid phosphatase activity. In ALP assays, hydrolysis of this compound produces 1-naphthol, which reacts with Fast Blue RR to form a colored precipitate. Optimization involves adjusting buffer pH (e.g., Tris-HCl at pH 8.9 for ALP or sodium acetate at pH 4.6 for acid phosphatase) and substrate concentration (typically 50 mg/mL in water). Kinetic assays require monitoring absorbance at 450 nm to quantify enzyme activity .

Q. How is this compound synthesized and characterized for research use?

- Methodology : Synthesis involves phosphorylation of 1-naphthol using phosphorus oxychloride under controlled conditions. Characterization includes:

- Infrared spectroscopy to confirm the phosphate ester bond (e.g., P–O stretching at ~1250 cm⁻¹).

- TLC analysis to verify purity (≤0.1% impurity threshold).

- Karl Fischer titration to measure water content (≤15%).

- Elemental analysis for phosphorus (11.2–12.4%) and sodium (16.0–18.4%) .

Q. What are the solubility and stability considerations for this compound in experimental buffers?

- Methodology : this compound disodium salt is highly soluble in water (≥50 mg/mL) and forms colorless to faint yellow solutions. Stability is pH-dependent; avoid prolonged storage in acidic buffers (pH <4) to prevent hydrolysis. For long-term storage, lyophilize and store at –20°C. Pre-warm aliquots to 37°C before use in kinetic assays to minimize precipitation .

Advanced Research Questions

Q. How can discrepancies in enzyme activity measurements using this compound be resolved?

- Methodology : Contradictions may arise from:

- Substrate purity : Use TLC to detect α-naphthol contamination (≤0.1%), which can inhibit enzymes or produce false signals .

- Buffer interference : Phosphate buffers (e.g., 50 mM) may compete with the substrate; substitute with Tris or HEPES in control experiments .

- Temperature sensitivity : Pre-incubate enzymes and substrates separately at assay temperature (e.g., 37°C) to avoid lag phases .

Q. What strategies improve the sensitivity of this compound in electrochemical immunosensors?

- Methodology : In voltammetric detection (e.g., for aflatoxin DNA hybridization assays), optimize:

- Enzyme conjugation : Use streptavidin-alkaline phosphatase conjugates to amplify signal generation.

- Substrate conversion : Incubate with this compound to produce electroactive 1-naphthol, detectable at –0.2 V vs. Ag/AgCl.

- Electrode modification : Carbon paste electrodes coated with Nafion enhance signal stability by reducing nonspecific adsorption .

Q. How does this compound interact with allosteric modulators in G-protein-coupled receptor (GPCR) studies?

- Methodology : In Ca²⁺-sensing receptor (CaSR) research, 1-naphthyl derivatives (e.g., (R)-1-(1-naphthyl)ethylamine) are used to probe transmembrane domain interactions. Computational docking (e.g., using Rosetta or AutoDock) identifies binding residues (e.g., Trp-818, Phe-821). Validate via mutagenesis and [³H]inositol phosphate accumulation assays in HEK293 cells .

Q. What computational tools predict the structural stability of enzymes using this compound as a substrate?

- Methodology : For ω-transaminases or sulfotransferases, employ:

- Molecular dynamics (MD) simulations to analyze substrate-binding pocket flexibility (e.g., PyMOL or GROMACS).

- Sequence co-evolution analysis (e.g., EVcouplings) to identify residues critical for activity-thermostability trade-offs.

- Free energy perturbation (FEP) to quantify binding affinity changes in mutant enzymes .

Methodological Notes

- Data Validation : Always include internal controls (e.g., substrate-free or enzyme-inactivated samples) to confirm specificity in kinetic assays .

- Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing experimental parameters (buffer composition, enzyme lot numbers) in supplementary materials .

- Ethical Reporting : Disclose conflicts of interest (e.g., commercial enzyme sources) per toxicological profile guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.